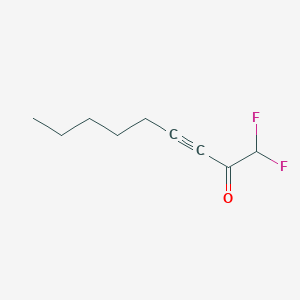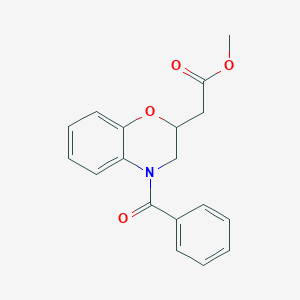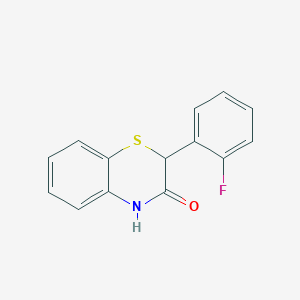
1-(Hept-1-EN-2-YL)-4-methylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Hept-1-EN-2-YL)-4-methylbenzene is an organic compound characterized by a benzene ring substituted with a hept-1-en-2-yl group and a methyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Hept-1-EN-2-YL)-4-methylbenzene typically involves the alkylation of toluene with hept-1-en-2-yl halides under Friedel-Crafts alkylation conditions. The reaction is catalyzed by Lewis acids such as aluminum chloride (AlCl3) or ferric chloride (FeCl3). The reaction is carried out in an inert solvent like dichloromethane at low temperatures to control the regioselectivity and yield of the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(Hept-1-EN-2-YL)-4-methylbenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.
Reduction: Hydrogenation of the double bond in the hept-1-en-2-yl group can be achieved using catalysts like palladium on carbon (Pd/C) under hydrogen gas (H2) atmosphere.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, and other oxidizing agents in acidic or basic media.
Reduction: Pd/C, H2 gas, and other hydrogenation catalysts.
Substitution: Halogens, nitrating agents, and sulfonating agents under appropriate conditions.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Applications De Recherche Scientifique
1-(Hept-1-EN-2-YL)-4-methylbenzene has diverse applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a model compound in studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects and as a building block in drug development.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-(Hept-1-EN-2-YL)-4-methylbenzene involves its interaction with molecular targets and pathways. For instance, its antioxidant activity may be attributed to its ability to scavenge reactive oxygen species (ROS) and inhibit lipid peroxidation. The compound’s effects on cellular pathways can be studied using various biochemical assays and molecular biology techniques.
Comparaison Avec Des Composés Similaires
1-Hept-1-en-2-yl-4-methoxybenzene: Similar structure with a methoxy group instead of a methyl group.
Ethyl(hept-1-en-2-yl)amine: Contains an amine group instead of a benzene ring.
(Hept-1-en-2-yl)(trimethyl)silane: Contains a trimethylsilyl group instead of a benzene ring.
Uniqueness: 1-(Hept-1-EN-2-YL)-4-methylbenzene is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its combination of a hept-1-en-2-yl group and a methyl group on a benzene ring makes it a valuable compound for various applications in research and industry.
Propriétés
Numéro CAS |
109125-15-7 |
|---|---|
Formule moléculaire |
C14H20 |
Poids moléculaire |
188.31 g/mol |
Nom IUPAC |
1-hept-1-en-2-yl-4-methylbenzene |
InChI |
InChI=1S/C14H20/c1-4-5-6-7-13(3)14-10-8-12(2)9-11-14/h8-11H,3-7H2,1-2H3 |
Clé InChI |
ZDTUIEZGQGKRFY-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC(=C)C1=CC=C(C=C1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(E)-(Hex-5-en-1-yl)diazenyl]propane-2-peroxol](/img/structure/B14325033.png)

![4'-(Chlorocarbonyl)[1,1'-biphenyl]-4-yl nonyl carbonate](/img/structure/B14325052.png)
![{2-[3-(3-Chlorophenyl)-1,2-oxazol-5-yl]phenyl}acetic acid](/img/structure/B14325066.png)




![Acetonitrile, [[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]thio]-](/img/structure/B14325099.png)


![2-[[2-(4-Hydroxy-5-methyl-2-propan-2-ylphenoxy)ethylamino]methyl]-2,3-dihydronaphthalene-1,4-dione](/img/structure/B14325111.png)


